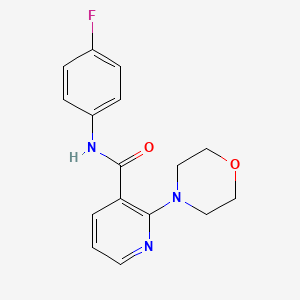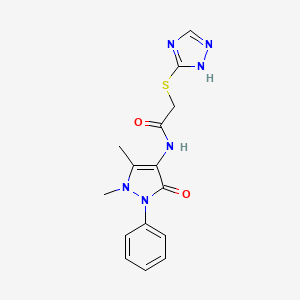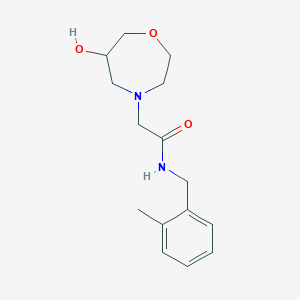![molecular formula C22H23NO3 B5545134 N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide" typically involves multiple steps, including acylation reactions, cyclohexanecarboxamide derivatization, and specific reactions tailored to introduce naphthyloxy and furamide functionalities. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, have been detailed, highlighting methods for incorporating complex aryl groups into the cyclohexanecarboxamide structure through reactions characterized by elemental analyses, IR, and NMR spectroscopy, alongside single crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been extensively analyzed. Single crystal X-ray diffraction studies reveal that these molecules crystallize in the triclinic space group Pī, with specific unit cell parameters. The cyclohexane ring adopts a chair conformation, and the overall molecular conformation is stabilized by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide" and similar compounds often involves interactions and transformations pivotal for creating functional derivatives. For instance, cycloaddition reactions and the ability to participate in complex reaction schemes, such as those leading to antimicrobial and antioxidant activities, have been observed in structurally analogous compounds. This reactivity underscores the compound's utility in synthesizing novel materials with specific biological activities (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Physical Properties Analysis
The physical properties of compounds closely related to "N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide" are influenced by their molecular structure. These properties include solubility, crystallinity, and thermal stability, which are crucial for their processing and application in various fields. For example, the solubility and crystallization behavior of bio-based polyamides have been investigated, revealing high glass transition temperatures and low crystallization due to asymmetric rigid structures (Mao, Pan, Ma, & He, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemical entities and stability under various conditions, are key to understanding and exploiting "N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide" in practical applications. Studies on related compounds have shown how specific structural features influence reactivity patterns, including cycloaddition reactions and the stability of tautomeric forms, highlighting the compound's versatility in chemical transformations (Dobosz, Mućko, & Gawinecki, 2020).
Applications De Recherche Scientifique
Fluorescent Sensing Films :
- A study demonstrated the derivatization of naphthalene diimide (NDI) into a fluorescent molecular gel used for aniline vapor detection. This modification created a photochemically stable compound, showing the potential for developing high-performance sensing films (Fan et al., 2016).
Crystal Structure Analysis :
- Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealed their crystal structure. This insight is crucial for understanding the molecular conformation and interactions of similar compounds (Özer et al., 2009).
Bio-Based Polyamide Synthesis :
- A bio-based polyamide synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine highlights the application of furamide derivatives in creating new materials with specific properties like high glass transition temperature and solubility in certain solvents (Mao et al., 2021).
Catalyst Development :
- A catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride demonstrated high activity in the selective formation of cyclohexanone, an important intermediate in chemical industries. This research indicates the potential use of furamide derivatives in catalyst development (Wang et al., 2011).
Drug Synthesis and Characterization :
- Studies on the synthesis and characterization of various cyclohexanecarboxamide derivatives offer insights into their potential applications in pharmaceutical research. This includes exploring their chemical properties and potential as building blocks in drug development (Bish et al., 2010).
Organic Reaction Studies :
- Research on the Baylis-Hillman reaction, involving cyclohexenone and benzaldehyde, showcases the reactivity of cyclohexane derivatives in organic synthesis. This is significant for understanding chemical reactions and developing new synthetic methods (Aggarwal et al., 2002).
Fungicide Development :
- The specific activity of substituted 3-furamides, including N-cyclohexyl-x-methyl-3-furamides, against Basidiomycetes was explored. This indicates their potential use in developing fungicides and understanding their mode of action (Pommer & Zeeh, 1977).
Polyimide Materials :
- Studies on polyimides based on ether-linked cyclohexyldiamine reveal their application in creating materials with specific thermal and electrical properties. This is crucial for applications in aerospace and liquid crystal displays (Revathi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22(23-17-9-2-1-3-10-17)21-14-13-18(26-21)15-25-20-12-6-8-16-7-4-5-11-19(16)20/h4-8,11-14,17H,1-3,9-10,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDILRCBAIUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)





![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)
